Cas no 849035-73-0 (2-Bromo-4-(methylsulfonyl)phenylhydrazine)

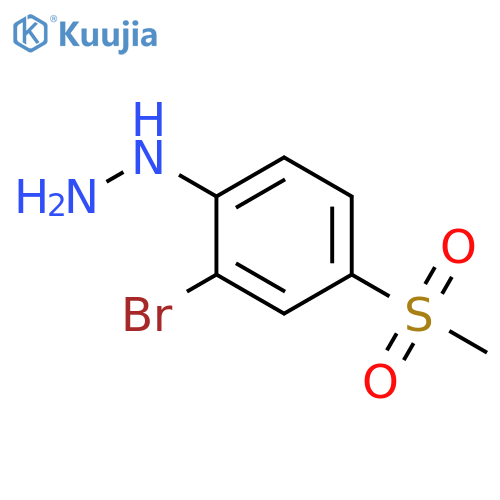

849035-73-0 structure

商品名:2-Bromo-4-(methylsulfonyl)phenylhydrazine

2-Bromo-4-(methylsulfonyl)phenylhydrazine 化学的及び物理的性質

名前と識別子

-

- Hydrazine,[2-bromo-4-(methylsulfonyl)phenyl]-

- [2-Bromo-4-(methylsulfonyl)phenyl]hydrazine

- [2-BROMO-4-(METHYLSULPHONYL)PHENYL]HYDRAZINE

- 2-Bromo-4-(methylsulphonyl)-1-hydrazinobenzene

- 2-Bromo-4-(methylsulphonyl)phenylhydrazine 95+%

- ZIB03573

- (2-Bromo-4-(methylsulfonyl)phenyl)hydrazine

- MFCD04037940

- PS-5993

- 849035-73-0

- DTXSID40375522

- (2-bromo-4-methanesulfonylphenyl)hydrazine

- AKOS015835193

- CS-0315549

- DB-016934

- 2-Bromo-4-(methylsulphonyl)phenylhydrazine

- (2-bromo-4-methylsulfonylphenyl)hydrazine

- 2-Bromo-4-(methylsulfonyl)phenylhydrazine

-

- MDL: MFCD04037940

- インチ: 1S/C7H9BrN2O2S/c1-13(11,12)5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3

- InChIKey: CCGWLSRTZZBNTG-UHFFFAOYSA-N

- ほほえんだ: N(C1=CC=C(S(C)(=O)=O)C=C1Br)N

計算された属性

- せいみつぶんしりょう: 263.95681g/mol

- どういたいしつりょう: 263.95681g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- 密度みつど: 1.721±0.06 g/cm3(Predicted)

- ふってん: 436.3±45.0 °C(Predicted)

- 酸性度係数(pKa): 3.35±0.27(Predicted)

2-Bromo-4-(methylsulfonyl)phenylhydrazine セキュリティ情報

2-Bromo-4-(methylsulfonyl)phenylhydrazine 税関データ

- 税関コード:2928009090

2-Bromo-4-(methylsulfonyl)phenylhydrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386219-250mg |

(2-Bromo-4-(methylsulfonyl)phenyl)hydrazine |

849035-73-0 | 95% | 250mg |

¥735.00 | 2024-07-28 | |

| TRC | B816270-500mg |

[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine |

849035-73-0 | 500mg |

$ 160.00 | 2022-04-27 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 009339-1g |

[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine |

849035-73-0 | 1g |

1868.0CNY | 2021-07-05 | ||

| Apollo Scientific | OR7916-250mg |

2-Bromo-4-(methylsulphonyl)phenylhydrazine |

849035-73-0 | 95+% | 250mg |

£48.00 | 2025-02-20 | |

| Fluorochem | 023635-1g |

2-Bromo-4-(methylsulfonyl)phenyl]hydrazine |

849035-73-0 | 95%+ | 1g |

£80.00 | 2022-03-01 | |

| A2B Chem LLC | AC27413-250mg |

[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine |

849035-73-0 | 250mg |

$55.00 | 2024-04-19 | ||

| abcr | AB247761-5g |

[2-Bromo-4-(methylsulphonyl)phenyl]hydrazine; . |

849035-73-0 | 5g |

€466.40 | 2025-02-17 | ||

| 1PlusChem | 1P004W39-250mg |

(2-Bromo-4-(methylsulfonyl)phenyl)hydrazine |

849035-73-0 | 250mg |

$57.00 | 2025-02-21 | ||

| Key Organics Ltd | PS-5993-1mg |

2-Bromo-4-(methylsulphonyl)phenylhydrazine |

849035-73-0 | >95% | 1mg |

£37.00 | 2025-02-09 | |

| Key Organics Ltd | PS-5993-10mg |

2-Bromo-4-(methylsulphonyl)phenylhydrazine |

849035-73-0 | >95% | 10mg |

£63.00 | 2025-02-09 |

2-Bromo-4-(methylsulfonyl)phenylhydrazine 関連文献

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

849035-73-0 (2-Bromo-4-(methylsulfonyl)phenylhydrazine) 関連製品

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 857369-11-0(2-Oxoethanethioamide)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:849035-73-0)2-Bromo-4-(methylsulfonyl)phenylhydrazine

清らかである:99%

はかる:5g

価格 ($):276.0